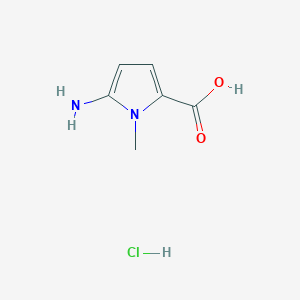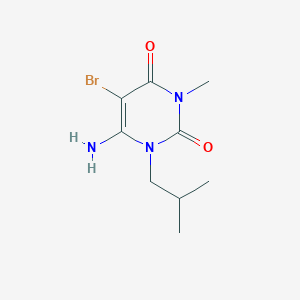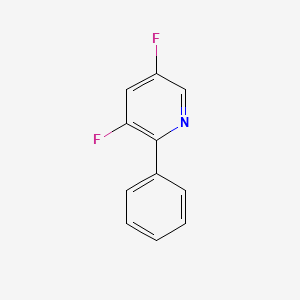
1-((3-Hydroxy-3-phenylbutyl)amino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Hydroxy-3-phenylbutyl)amino)anthracene-9,10-dione is a compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a 9,10-dioxoanthracene core, which is a common structural motif in many bioactive anthraquinone derivatives .
Preparation Methods
The synthesis of 1-((3-Hydroxy-3-phenylbutyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthraquinone derivatives with appropriate amines under controlled conditions. For instance, the reaction of 9,10-anthraquinone with 3-hydroxy-3-phenylbutylamine in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-((3-Hydroxy-3-phenylbutyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-((3-Hydroxy-3-phenylbutyl)amino)anthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also inhibits key enzymes involved in cellular metabolism, such as topoisomerases and kinases, which are essential for cancer cell proliferation . Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxic effects .
Comparison with Similar Compounds
1-((3-Hydroxy-3-phenylbutyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: A well-known anticancer agent with a similar anthraquinone core but different substituents.
Doxorubicin: Another anthraquinone derivative used in chemotherapy, known for its potent anticancer activity.
Emodin: A naturally occurring anthraquinone with various biological activities, including anticancer and anti-inflammatory properties. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
138865-19-7 |
|---|---|
Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[(3-hydroxy-3-phenylbutyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3/c1-24(28,16-8-3-2-4-9-16)14-15-25-20-13-7-12-19-21(20)23(27)18-11-6-5-10-17(18)22(19)26/h2-13,25,28H,14-15H2,1H3 |
InChI Key |
RWAGVUAOAXDBLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


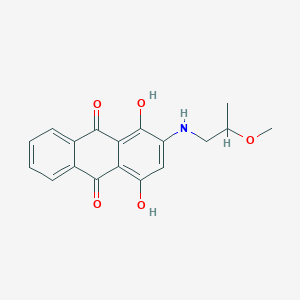
![N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B13129221.png)
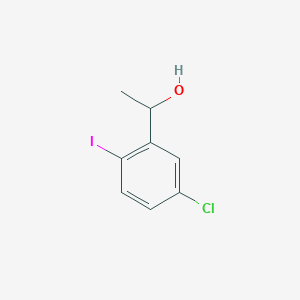
![Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate](/img/structure/B13129232.png)
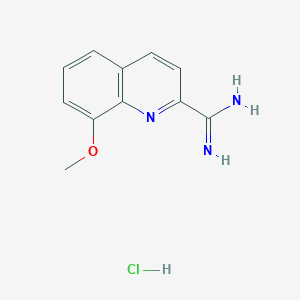
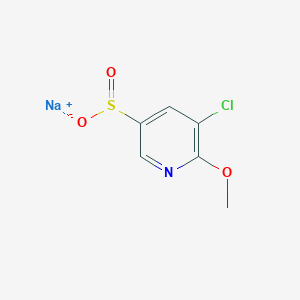
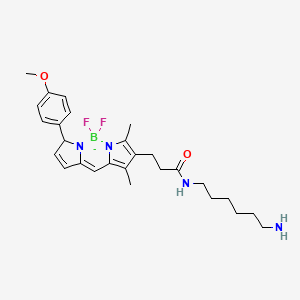
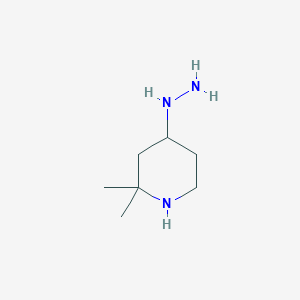
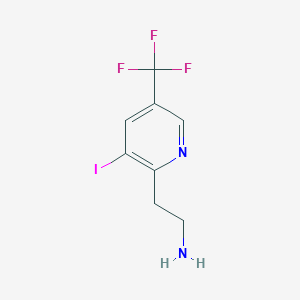
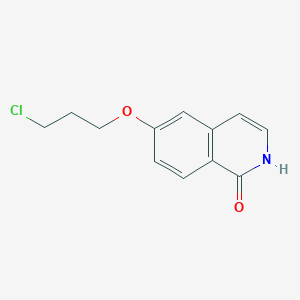
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)
